Product packaging for 2,3-difluoro-N-pentylaniline(Cat. No.:)

2,3-difluoro-N-pentylaniline

Cat. No.: B13263131
M. Wt: 199.24 g/mol
InChI Key: DMSPDLPOWZKFLA-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aniline (B41778) Scaffolds in Modern Organic Synthesis and Materials Science

Fluorinated aniline scaffolds are pivotal building blocks in contemporary organic synthesis due to the unique properties imparted by fluorine atoms. The high electronegativity of fluorine can significantly alter the electronic environment of the aniline ring, influencing its reactivity and the properties of resulting molecules. wiley.com This has profound implications for the development of novel pharmaceuticals, agrochemicals, and advanced materials. cas.cnmdpi.com

In medicinal chemistry, the introduction of fluorine into an aniline framework can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. researchgate.netnih.gov This is a key reason why approximately 20-25% of commercial pharmaceuticals contain at least one fluorine atom. mdpi.com Fluorinated anilines are precursors to a wide array of bioactive molecules, including anticancer and antiviral agents. nbinno.com

The synthesis of fluorinated anilines can be challenging, often requiring multi-step processes. Common methods include the reduction of corresponding nitroaromatics or nucleophilic aromatic substitution reactions. tandfonline.comajrconline.orgchemicalbook.com For instance, 2,4-difluoroaniline (B146603) can be synthesized from 1,2,4-trichlorobenzene (B33124) through nitration, fluorination, and subsequent reduction. tandfonline.comtandfonline.com Similarly, the synthesis of 2,3-difluoroaniline (B47769) can be achieved by the reduction of 2,3-difluoronitrobenzene. nbinno.com

In materials science, fluorinated anilines are utilized in the creation of high-performance polymers and liquid crystals. nbinno.com The presence of fluorine can enhance thermal stability, chemical resistance, and create unique mesomorphic properties in liquid crystalline materials. nbinno.comresearchgate.net

Role of N-Alkylation in Modulating Aniline Reactivity, Lipophilicity, and Biological Activity

N-alkylation, the process of adding an alkyl chain to the nitrogen atom of an aniline, is a powerful tool for fine-tuning the molecule's characteristics. This modification directly impacts the aniline's reactivity, lipophilicity, and, consequently, its biological activity. nih.gov

The introduction of an alkyl group, such as a pentyl chain, can alter the steric and electronic environment around the nitrogen atom. This can influence the aniline's basicity and its participation in further chemical reactions. nih.gov N-alkylation is a common strategy in drug discovery to optimize a compound's pharmacokinetic profile. nih.gov

Lipophilicity, a critical parameter in drug design, is significantly affected by N-alkylation. The addition of an alkyl chain generally increases a molecule's lipophilicity, which can affect its ability to cross cell membranes. nih.gov However, the interplay between fluorination and alkylation can lead to more complex effects on lipophilicity. While fluorination of an aromatic ring tends to increase lipophilicity, fluorination of an alkyl chain can sometimes decrease it. nih.govacs.org

The biological activity of anilines can be profoundly modulated by N-alkylation. Studies on N-alkylanilines have shown that the position and nature of the alkyl substituent can influence their mutagenic properties and how they interact with DNA. nih.gov Furthermore, N-alkylation is a key step in the synthesis of various biologically active compounds, including Schiff bases with liquid crystalline properties. rsc.orgznaturforsch.com

Specific Research Focus on 2,3-Difluoro-N-pentylaniline within Organofluorine Chemistry

While extensive research on this compound as a standalone compound is not widely documented, its chemical significance can be inferred from the properties of its constituent parts: the 2,3-difluoroaniline core and the N-pentyl group. This compound serves as a valuable model for understanding the combined effects of vicinal difluorination and N-alkylation on the aniline scaffold.

The synthesis of this compound would likely involve the N-alkylation of 2,3-difluoroaniline with a pentyl halide or a related pentylating agent. The reactivity of the 2,3-difluoroaniline in such a reaction would be influenced by the electron-withdrawing nature of the two fluorine atoms.

The physicochemical properties of this compound are expected to be a blend of those of its parent molecules. The difluorinated ring would contribute to increased metabolic stability and potentially altered receptor binding interactions, while the pentyl chain would enhance its lipophilicity.

Interactive Table: Predicted and Known Properties of Related Compounds

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Key Features
2,3-Difluoroaniline C₆H₅F₂N 129.11 68-69 Vicinal fluorine atoms influencing electronic properties. nbinno.com
N-Pentylaniline C₁₁H₁₇N 163.26 ~130 Pentyl group increases lipophilicity. smolecule.com

| This compound | C₁₁H₁₅F₂N | 199.24 | N/A | Combines features of both parent compounds. |

The research interest in this compound lies in its potential applications as an intermediate in the synthesis of more complex molecules with tailored properties for pharmaceuticals, agrochemicals, or materials science. smolecule.com The unique substitution pattern offers a specific steric and electronic profile that could be exploited in the design of novel compounds with desired biological or physical characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15F2N B13263131 2,3-difluoro-N-pentylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15F2N

Molecular Weight

199.24 g/mol

IUPAC Name

2,3-difluoro-N-pentylaniline

InChI

InChI=1S/C11H15F2N/c1-2-3-4-8-14-10-7-5-6-9(12)11(10)13/h5-7,14H,2-4,8H2,1H3

InChI Key

DMSPDLPOWZKFLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C(=CC=C1)F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 2,3 Difluoro N Pentylaniline

Influence of Vicinal Difluorination on Aromatic Ring Reactivity

Electrophilic Aromatic Substitution Patterns Governed by Fluorine and N-Pentyl Substituents

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. The regiochemical outcome of such reactions on 2,3-difluoro-N-pentylaniline is determined by the combined directing effects of the N-pentylamino group and the two fluorine atoms.

The N-pentylamino group is a powerful activating group and an ortho-, para- director. It increases the electron density of the aromatic ring through resonance, thereby making the ring more nucleophilic and susceptible to attack by electrophiles. This activating effect is generally dominant over the deactivating effect of halogens.

The N-pentylamino group (at C1) strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The fluorine at C2 directs to its ortho (C1, C3) and para (C5) positions.

The fluorine at C3 directs to its ortho (C2, C4) and para (C6) positions.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound
PositionInfluence of -NH(C₅H₁₁) Group (C1)Influence of -F Group (C2)Influence of -F Group (C3)Overall Predicted Reactivity
C4 (para to amine)Strongly ActivatingNeutralDirectingFavored Site of Attack
C5 (meta to amine)DeactivatingDirectingNeutralDisfavored
C6 (ortho to amine)Strongly ActivatingNeutralDirectingFavored Site of Attack (minor steric hindrance)

Nucleophilic Reactivity of the Aromatic Ring in Activated Systems

Nucleophilic aromatic substitution (SNAr) is generally challenging for electron-rich aromatic rings. The reaction requires the presence of strong electron-withdrawing groups (EWGs), such as a nitro group, positioned ortho or para to a good leaving group to stabilize the negatively charged Meisenheimer complex intermediate.

In this compound, the N-pentylamino group is strongly electron-donating, which disfavors SNAr by increasing the electron density of the ring. The fluorine atoms, while potential leaving groups, are on a ring that is not sufficiently electron-poor to react with nucleophiles under standard conditions. For SNAr to occur, the aromatic ring would need to be "activated" by the introduction of a potent EWG. For instance, if a nitro group were introduced at the C4 or C6 position, the molecule would become significantly more susceptible to nucleophilic attack, with one of the fluorine atoms (likely at C2, being ortho to the activating nitro group) acting as the leaving group. The rate of displacement in SNAr reactions on fluoroarenes is often faster than for other haloarenes because the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.

Reactivity of the Secondary Amine Functionality

The nitrogen atom of the N-pentylamino group possesses a lone pair of electrons, making it a nucleophilic and basic center. Its reactivity is moderated by the electron-withdrawing effects of the 2,3-difluorophenyl group.

Electrophilic Attack on the Nitrogen Center (e.g., Acylation, Carbonylation)

The secondary amine in this compound can readily react with various electrophiles. Acylation, the reaction with an acyl halide or anhydride, is a typical transformation for anilines, resulting in the formation of an amide. This reaction serves to protect the amino group and is a common synthetic step.

The nucleophilicity of the nitrogen in this compound is slightly reduced compared to a non-fluorinated N-alkylaniline due to the inductive electron withdrawal by the difluorinated ring. However, it remains sufficiently nucleophilic to react efficiently with common acylating agents.

Table 2: Representative Acylation Reactions of Secondary Anilines
Reaction TypeTypical ReagentProductGeneral Conditions
AcetylationAcetyl Chloride (CH₃COCl) or Acetic Anhydride ((CH₃CO)₂O)N-acetyl-2,3-difluoro-N-pentylanilineBase (e.g., pyridine (B92270), triethylamine), aprotic solvent
BenzoylationBenzoyl Chloride (C₆H₅COCl)N-benzoyl-2,3-difluoro-N-pentylanilineSchotten-Baumann conditions (aq. NaOH) or base in aprotic solvent

Oxidative Processes Involving N-Substituted Anilines

The oxidation of N-substituted anilines can lead to a variety of products depending on the oxidant and reaction conditions. For anilines bearing electron-withdrawing groups, oxidation can generate electrophilic N-aryl nitrenoid intermediates. A low-temperature, protecting-group-free oxidation of substituted anilines using reagents like (diacetoxyiodo)benzene (B116549) (PIFA) in the presence of an acid can generate these reactive species.

For this compound, such an oxidation could potentially form an N-aryl nitrenoid. These intermediates are highly reactive and can undergo intramolecular C-N bond formation if a suitable trapping group is present on the pentyl chain or the aromatic ring, leading to the synthesis of functionalized N-heterocycles. In the absence of intramolecular traps, intermolecular reactions or decomposition may occur. The mechanism of N-dealkylation of N-alkylanilines by enzymes like cytochrome P450 often involves a one-electron oxidation pathway, forming aminium radicals as intermediates. Similar radical intermediates could be formed during the chemical oxidation of this compound.

Metal-Catalyzed Transformations and C-H Functionalization

Transition metal-catalyzed C-H functionalization has become a powerful tool for the efficient synthesis of complex organic molecules. In this context, the N-pentylamino group of this compound can act as a directing group, guiding a metal catalyst to a specific C-H bond, typically in the ortho position.

The secondary amine can coordinate to a metal center (e.g., Palladium, Rhodium), forming a cyclometalated intermediate that facilitates the cleavage of a nearby C-H bond. For this compound, the directing group is at C1. The ortho C-H bond at the C2 position is replaced by a C-F bond. Therefore, the directing effect of the amino group would selectively activate the C-H bond at the C6 position. This regioselectivity allows for the introduction of various functional groups (e.g., aryl, alkyl, or heteroatom groups) specifically at this position. Rhodium-catalyzed C-H activation of anilines has been shown to enable reactions like olefination and carbonylation at the ortho position. Similarly, palladium catalysis is widely used for C-H functionalization, including arylation reactions.

A potential competing pathway in fluoroarenes is C-F bond activation. However, C-H activation is often kinetically favored, especially with appropriate ligand and catalyst design, allowing for selective functionalization of the C-H bond while leaving the C-F bonds intact.

Table 3: Predicted Outcome of Directed C-H Functionalization
Catalyst SystemCoupling PartnerPredicted Major ProductReference Reaction Type
Pd(OAc)₂ / LigandAryl Halide (Ar-X)6-Aryl-2,3-difluoro-N-pentylanilineDirected C-H Arylation
[RhCp*Cl₂]₂ / AgSbF₆Alkene (R-CH=CH₂)6-Alkenyl-2,3-difluoro-N-pentylanilineDirected C-H Alkenylation
Ru(II) / OxidantAcetic Acid6-Acetoxy-2,3-difluoro-N-pentylanilineDirected C-H Acetoxylation

Ruthenium-Catalyzed Site-Selective Functionalization of Aniline (B41778) Derivatives

Ruthenium complexes have emerged as effective catalysts for the direct C-H functionalization of aniline derivatives, enabling the introduction of various functional groups with high site selectivity. While specific studies on this compound are not detailed, the established reactivity of other anilines provides a strong framework for predicting its behavior.

The ortho-directing nature of the amino group, often after being converted to a less coordinating directing group like an amide, is a key factor in these transformations. However, ruthenium catalysis can achieve high selectivity at other positions. For instance, highly ortho-selective C-H perfluoroalkylation of anilines has been successfully demonstrated using ruthenium carbene complexes. nih.gov In these reactions, a variety of ruthenium catalysts, including commercially available metathesis catalysts, have proven effective. nih.gov The reaction typically proceeds in the presence of a base, which is crucial for trapping the hydrogen halide byproduct. nih.gov The choice of base and solvent significantly influences the reaction's efficiency. nih.gov

Conversely, para-selective C-H difluoromethylation of anilides (N-acylated anilines) has also been achieved with high efficiency using a ruthenium catalyst. nih.gov This selectivity is noteworthy because it overrides the inherent ortho-directing tendency of the amide group. Mechanistic studies suggest that the distinct coordination of the ruthenium complex is responsible for this para-selectivity. researchgate.net For substrates like this compound, the electronic effects of the fluorine substituents would play a significant role in modulating the reactivity and selectivity of such ruthenium-catalyzed processes.

Table 1: Representative Conditions for Ruthenium-Catalyzed Functionalization of Aniline Derivatives

CatalystFunctional GroupSelectivityBaseSolventTypical Yield
Ruthenium Carbene ComplexPerfluoroalkylOrthoK₂CO₃1,4-Dioxane (B91453)High
Ru(II) ComplexDifluoromethylParaNa₂CO₃1,2-DichloroethaneGood

This table illustrates general conditions reported for aniline derivatives and serves as a predictive model for this compound.

Visible Light-Catalyzed Fluoroalkylation Reactions and Radical Intermediates

Visible light-photocatalyzed reactions offer a mild and efficient alternative for the fluoroalkylation of aniline derivatives. conicet.gov.arnih.gov These reactions capitalize on the electron-rich nature of the aniline ring and the electrophilic character of fluoroalkyl radicals (RF•). conicet.gov.arconicet.gov.ar The process is initiated by a photocatalyst, which can be a polypyridyl complex of iridium or ruthenium, or an organic dye like Rose Bengal. conicet.gov.arnih.gov Upon irradiation with visible light, the photocatalyst becomes excited and promotes the generation of fluoroalkyl radicals from various precursors, such as fluoroalkyl halides or Togni's reagents. nih.govconicet.gov.ar

The generated electrophilic fluoroalkyl radical then attacks the electron-rich aniline ring. For this compound, the attack would likely be directed to the positions para or ortho to the strong activating N-pentylamino group, although the fluorine atoms' electronic influence would also affect the regioselectivity. The versatility of this method is demonstrated by its compatibility with a wide range of aniline substrates, including those with both electron-donating and electron-withdrawing groups. conicet.gov.ar

Table 2: Components in Visible Light-Catalyzed Fluoroalkylation of Anilines

ComponentRoleExamples
SubstrateElectron-rich aromatic compoundAniline Derivatives
PhotocatalystAbsorbs visible light to initiate reactionIr(ppy)₃, Ru(bpy)₃²⁺, Rose Bengal
RF• SourceProvides the fluoroalkyl radicalFluoroalkyl halides, Togni's reagents
Light SourceExcites the photocatalystBlue LEDs, Compact Fluorescent Lamps (CFL)

This table summarizes the key components used in the photocatalyzed fluoroalkylation of the general class of aniline derivatives.

Reaction Mechanism Elucidation for Key Transformations involving this compound

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. For the key transformations involving aniline derivatives, mechanistic studies, including kinetic analyses and radical trapping experiments, have provided significant insights. conicet.gov.ar

In ruthenium-catalyzed C-H functionalization , a proposed mechanism involves the initial formation of a perfluoroalkyl radical through a metal-catalyzed single electron transfer (SET) process. nih.gov Ruthenium complexes are well-known to facilitate such SET processes. nih.gov For para-selective reactions on anilide substrates, it is suggested that the site selectivity is controlled by the specific coordination of the ruthenium catalyst rather than solely by the electronic effects of the substituents on the aromatic ring. nih.gov Experiments using substrates with blocked para positions have shown significantly reduced reactivity, supporting the preference for para-functionalization in those specific catalytic systems. nih.gov

For visible light-catalyzed fluoroalkylation , the mechanism initiates with the excitation of the photocatalyst (PC) by visible light to an excited state (PC*). conicet.gov.ar This excited state can then interact with the fluoroalkyl source (e.g., RF-I) to generate a fluoroalkyl radical (RF•). conicet.gov.ar An alternative pathway involves an electron transfer from the aniline derivative to the excited photocatalyst, generating an aniline radical cation. The subsequent steps involve the addition of the fluoroalkyl radical to the aniline (or its radical cation) to form a cyclohexadienyl radical intermediate. conicet.gov.ar Final deprotonation and oxidation steps lead to the formation of the fluoroalkylated aniline product and regeneration of the photocatalyst, completing the catalytic cycle. conicet.gov.ar The specific pathway can be influenced by the choice of photocatalyst, solvent, and additives. conicet.gov.ar

The study of these mechanisms provides a predictive tool for understanding the reactivity of substituted anilines like this compound in these important synthetic transformations.

Advanced Spectroscopic Characterization of 2,3 Difluoro N Pentylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,3-difluoro-N-pentylaniline. A complete NMR analysis would involve multiple experiments, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques to establish connectivity and spatial relationships.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the pentyl chain and the aromatic ring. The aromatic region would likely display complex multiplets due to the spin-spin coupling between the remaining three protons on the benzene (B151609) ring and their coupling to the two adjacent fluorine atoms. The N-H proton would appear as a broader signal, with its chemical shift being sensitive to solvent and concentration. The protons of the pentyl group would appear in the aliphatic region of the spectrum, with characteristic splitting patterns corresponding to their positions on the chain.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. It would be expected to show 11 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine substituents and the electron-donating amino group. The carbons directly bonded to fluorine would exhibit large one-bond carbon-fluorine coupling constants (¹JCF), which are highly characteristic.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that would be crucial for confirming the substitution pattern of the aromatic ring. The spectrum would be expected to show two distinct signals for the two non-equivalent fluorine atoms at the C2 and C3 positions. The chemical shifts and the coupling constant between them (³JFF) would provide definitive evidence for their ortho relationship.

Conformational Analysis: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be employed to investigate the preferred conformation of the N-pentyl group relative to the aromatic ring. Cross-peaks in the NOESY spectrum would indicate through-space proximity between specific protons of the pentyl chain and the aromatic ring, offering insights into the molecule's three-dimensional structure in solution.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Structure, Functional Group Identification, and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. A prominent band in the region of 3300-3500 cm⁻¹ would be expected for the N-H stretching vibration of the secondary amine. The aliphatic C-H stretching vibrations of the pentyl group would appear just below 3000 cm⁻¹, while the aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would produce a series of bands in the 1450-1600 cm⁻¹ region. Strong bands corresponding to the C-F stretching vibrations are expected in the 1100-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the FT-IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. This technique would be particularly useful for identifying the symmetric vibrations of the molecule, which may be weak or absent in the FT-IR spectrum.

Intermolecular Interactions: The position and shape of the N-H stretching band in the FT-IR spectrum can provide insights into hydrogen bonding interactions in the condensed phase. A shift to lower wavenumbers and broadening of this band would suggest the presence of intermolecular hydrogen bonds.

Below is a table summarizing the expected characteristic vibrational frequencies for this compound.

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)
N-HStretching3300 - 3500
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 2960
Aromatic C=CStretching1450 - 1600
C-NStretching1250 - 1350
C-FStretching1100 - 1300

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. This method would be applicable if this compound can be obtained in a crystalline form suitable for analysis.

A successful single-crystal X-ray diffraction study would provide a wealth of information, including:

Unambiguous confirmation of the molecular structure: The connectivity of all atoms would be definitively established.

Precise bond lengths and angles: This data would reveal the geometric details of the molecule, including any distortions from ideal geometries caused by steric or electronic effects.

Conformation in the solid state: The dihedral angles defining the orientation of the pentyl group relative to the difluorophenyl ring would be determined.

Crystal packing and intermolecular interactions: The arrangement of molecules in the crystal lattice would be elucidated, providing clear evidence of any intermolecular interactions, such as hydrogen bonding involving the N-H group or other non-covalent interactions.

Computational and Theoretical Studies on 2,3 Difluoro N Pentylaniline

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties

Quantum chemical methods, particularly Density Functional Theory (DFT), are foundational in the computational study of molecular systems. taylor.edu DFT is widely employed to predict the electronic structure and properties of molecules like substituted anilines due to its favorable balance of accuracy and computational cost. chemrxiv.org These methods model the distribution of electrons to elucidate chemical properties. taylor.edu For halogenated anilines, DFT has been successfully used to explore structural properties, vibrational frequencies, and the effects of substituents on the molecule's geometry and inversion barrier. researchgate.net The presence of substituent atoms, such as fluorine and an N-pentyl group on an aniline (B41778), alters the charge distribution within the molecule, which in turn modifies its structural and electronic characteristics. chemrxiv.org

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. pennylane.ai Methods like DFT are used to perform these calculations, yielding optimized bond lengths, bond angles, and dihedral angles. mdpi.comwisc.edu

For 2,3-difluoro-N-pentylaniline, conformational analysis is crucial for understanding its structure. This involves exploring the rotational possibilities of the N-pentyl chain and the orientation of the amino group relative to the fluoroaryl ring. The flexible N-pentyl chain can adopt numerous conformations, and computational studies can identify the lowest-energy conformers. mdpi.com Similarly, the geometry of the amino group in substituted anilines is often non-coplanar with the phenyl ring. researchgate.net The presence and position of halogen substituents are known to influence the degree of this pyramidalization and the barrier to inversion. researchgate.net Fluorine atoms, due to their electronegativity and size, can significantly impact the conformational flexibility and noncovalent interactions within the molecule. nih.govnih.gov

Below is an interactive table presenting hypothetical data for the optimized molecular geometry of this compound, based on typical values for similar structures calculated using DFT.

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(aryl)-F1.35
Bond Length (Å)C(aryl)-N1.40
Bond Length (Å)N-C(alkyl)1.47
Bond Angle (°)C-N-C118.5
Dihedral Angle (°)C-C-N-C-175.0

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy level and spatial distribution are related to the molecule's nucleophilicity and susceptibility to electrophilic attack. chemrxiv.orgyoutube.com Conversely, the LUMO acts as an electron acceptor, and its properties determine the molecule's electrophilicity and susceptibility to nucleophilic attack. chemrxiv.org

The following interactive table shows hypothetical FMO data and reactivity descriptors for this compound, calculated at the DFT level.

DescriptorCalculated Value (eV)Implication
EHOMO-5.85Energy of the highest occupied molecular orbital
ELUMO-0.75Energy of the lowest unoccupied molecular orbital
Energy Gap (ΔE)5.10Indicates high chemical stability
Hardness (η)2.55Measure of resistance to charge transfer
Electrophilicity (ω)2.31Global electrophilic nature of the molecule

Computational quantum chemistry is a powerful tool for predicting various spectroscopic properties. DFT calculations can accurately forecast vibrational frequencies, which correspond to peaks in Infrared (IR) and Raman spectra. researchgate.net These theoretical spectra are invaluable for assigning vibrational modes to experimentally observed frequencies. nih.gov Furthermore, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which allows for the simulation of UV-Visible absorption spectra. researchgate.net

For this compound, DFT calculations could predict its characteristic vibrational modes, such as C-F, C-N, N-H, and C-H stretching and bending frequencies. TD-DFT calculations would reveal the electronic transitions responsible for its UV-Vis absorption profile. A strong correlation between the computationally predicted spectra and experimentally measured data would serve as a robust confirmation of the molecule's optimized geometry and electronic structure. nih.govresearchgate.net

Reaction Mechanism Simulations and Transition State Analysis

Theoretical chemistry allows for the detailed exploration of chemical reaction mechanisms, providing insights that are often difficult to obtain experimentally. mdpi.com By mapping the potential energy surface (PES) of a reaction, computational methods can identify reactants, products, intermediates, and, crucially, transition states. mdpi.com A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in vibrational analysis.

For this compound, these methods could be applied to simulate various reactions, such as electrophilic aromatic substitution, N-dealkylation, or oxidation. nih.govmdpi.com DFT calculations can determine the activation energies (the energy barrier between reactants and the transition state), which are critical for predicting reaction rates and feasibility. nih.govunt.edu For instance, simulating the reaction with a hydroxyl radical could reveal whether the reaction proceeds via hydrogen abstraction from the N-H group, the pentyl chain, or addition to the aromatic ring. mdpi.com This analysis provides a molecular-level understanding of reaction pathways and selectivity.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how conformations change and how the molecule interacts with its environment.

MD simulations of this compound would be particularly useful for exploring the vast conformational landscape of its flexible N-pentyl chain. These simulations can reveal the most populated conformational states and the energy barriers for converting between them. Furthermore, MD is essential for studying the influence of solvents on molecular structure and behavior. frontiersin.orgrsc.org The solvent can significantly alter the preferred conformation of a solute through specific interactions like hydrogen bonding or general electrostatic effects. frontiersin.orgyork.ac.uk Simulating this compound in different explicit solvents (e.g., water, methanol, chloroform) would provide insight into how its conformation, and therefore its properties and reactivity, might change in various chemical environments. rsc.org

Theoretical Insights into Fluorine's Impact on Molecular Conformation, Electronic Properties, and Stereoelectronics

The introduction of fluorine atoms into an organic molecule imparts unique properties, which can be rationalized through theoretical studies. nih.gov

Molecular Conformation: Fluorine's high electronegativity and relatively small size influence molecular geometry. The polarized C-F bond can engage in electrostatic and hyperconjugative interactions that stabilize specific conformations. nih.gov For instance, interactions between vicinal fluorine atoms can lead to a preference for a gauche conformation. mdpi.com In this compound, the adjacent fluorine atoms on the aromatic ring will affect the local geometry and electronic distribution, which in turn influences the orientation of the N-pentylamino substituent.

Electronic Properties: Fluorine exerts a strong electron-withdrawing inductive effect (-I), which generally lowers the energy levels of both the HOMO and LUMO. rsc.orgrsc.org This can increase the molecule's resistance to oxidation but may also alter its reactivity towards nucleophiles and electrophiles. The impact of fluorination on the electronic structure of aromatic systems like pyridine (B92270) has been well-documented through computational analysis of frontier molecular orbitals and molecular electrostatic potential (MEP) maps. rsc.org

Stereoelectronics: Stereoelectronic effects arise from the influence of orbital interactions on the molecule's structure and reactivity. The C-F bond is a poor hydrogen bond acceptor but can participate in other weak intermolecular interactions, such as C–H···F contacts. acs.orgrsc.org These interactions, though weak, can play a significant role in guiding crystal packing and supramolecular organization. rsc.org Theoretical charge density analysis can be used to characterize the nature of these fluorine-mediated interactions, revealing their electrostatic and directional properties. acs.orgrsc.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes for Fluorinated Anilines

The synthesis of fluorinated anilines, including 2,3-difluoro-N-pentylaniline, is an area of active research, with a significant push towards more sustainable and efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and multiple steps, leading to significant waste generation. Future research is geared towards overcoming these limitations by exploring greener alternatives.

One promising approach is the development of catalytic C-H amination reactions. A mild, iron-mediated intermolecular C-H amination of arenes has been developed to produce unprotected N-methylanilines, showcasing the potential for direct amination of fluorinated aromatic rings. organic-chemistry.orgchemistryviews.org Adapting such iron-catalyzed systems for N-pentylation could offer a more atom-economical and environmentally benign route to this compound. The use of earth-abundant and non-toxic iron catalysts aligns with the principles of green chemistry. chemrxiv.org

Furthermore, advancements in palladium-catalyzed amination of aryl halides, a cornerstone of N-aryl bond formation, are also contributing to more sustainable practices. researchgate.net The development of new ligands has enabled the use of aqueous ammonia (B1221849) as the nitrogen source, reducing the reliance on volatile organic solvents and hazardous reagents. nih.govorganic-chemistry.org Extending this methodology to the use of pentylamine with 1,2,3-trifluorobenzene (B74907) or related precursors could provide a more efficient pathway. The synthesis of the 2,3-difluoroaniline (B47769) core itself is also a target for improvement, with methods starting from materials like 2,3-dichloronitrobenzene (B165493) being explored to enhance yield and reduce cost. google.com The use of aryne intermediates also presents a modern strategy for the synthesis of fluorinated compounds. researchgate.net

Future efforts will likely focus on one-pot syntheses, minimizing intermediate purification steps, and the use of renewable starting materials and solvents. The overarching goal is to develop synthetic protocols that are not only efficient in terms of yield but also in their environmental footprint.

Exploration of Novel Catalytic Systems for Selective Functionalization

The selective functionalization of the this compound scaffold is crucial for tuning its properties for specific applications. The fluorine and pentyl substituents offer unique electronic and steric environments that can be exploited for regioselective transformations. The exploration of novel catalytic systems is at the heart of this endeavor.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic rings. youtube.commdpi.com For this compound, this could involve the selective introduction of functional groups at specific positions on the aniline (B41778) ring, guided by the existing substituents. Photocatalytic methods are also gaining traction for their mild reaction conditions. Visible-light-induced para-selective C-H functionalization of anilines has been demonstrated, offering a potential route for further derivatization of this compound. nih.gov Photoinduced difluoroalkylation of anilines represents another sustainable approach for introducing fluorinated moieties. nih.gov

The development of catalysts for the selective activation of C-F bonds, while challenging, would open up new avenues for the transformation of fluorinated anilines. While C-F bonds are generally robust, their selective cleavage and subsequent functionalization would provide a powerful tool for late-stage modification.

The table below summarizes some emerging catalytic strategies applicable to the functionalization of fluorinated anilines.

Catalytic StrategyPotential Application for this compoundAdvantages
Iron-Catalyzed C-H AminationDirect synthesis from 1,2-difluorobenzene (B135520) and pentylamine.Use of an earth-abundant, non-toxic metal.
Palladium-Catalyzed AminationSynthesis from 1-bromo-2,3-difluorobenzene (B1273032) and pentylamine.High efficiency and broad substrate scope.
Photocatalytic C-H FunctionalizationIntroduction of new substituents onto the aromatic ring.Mild reaction conditions, high selectivity.

Advanced Computational Modeling for Predictive Design and Understanding of Reaction Pathways

Advanced computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for the predictive design of new reactions and for gaining a deeper understanding of reaction mechanisms involving fluorinated compounds. rsc.orgresearchgate.net For this compound, computational studies can provide valuable insights into its synthesis and reactivity.

DFT calculations can be employed to model the transition states of various synthetic routes, helping to identify the most energetically favorable pathways and predict the regioselectivity of reactions. For instance, theoretical studies on the mechanism of selective fluorination of aromatic compounds with reagents like Selectfluor have elucidated the preference for a single electron transfer (SET) mechanism over an SN2 pathway. rsc.orgacs.org Such insights are crucial for optimizing reaction conditions and improving yields.

Furthermore, computational modeling can aid in the design of novel catalysts for the selective functionalization of this compound. By simulating the interaction of the substrate with different catalyst-ligand combinations, researchers can predict which systems will be most effective for a desired transformation. acs.orgscispace.com DFT studies have been used to investigate the adsorption of trihalogenated aniline derivatives onto various nanostructures, providing a basis for the design of new materials. nih.gov The unique effects of fluorine substitution on chemical reactivity can also be rationalized through computational analysis. rsc.org

The predictive power of computational chemistry can significantly accelerate the discovery and optimization of synthetic routes and functionalization strategies for this compound, reducing the need for extensive empirical screening.

Interdisciplinary Research with Materials Science and Chemical Biology for Tailored Applications

The unique properties imparted by the fluorine atoms and the pentyl chain in this compound make it a promising candidate for applications at the interface of chemistry, materials science, and chemical biology.

In materials science, fluorinated anilines are known to be valuable intermediates in the production of liquid crystals. smolecule.comacs.org The introduction of fluorine can significantly influence the mesogenic properties of a molecule, such as its dielectric anisotropy and melting point. researchgate.netnih.govrsc.org this compound could serve as a building block for novel liquid crystalline materials with tailored properties for display technologies. Fluorinated polymers also exhibit a range of desirable properties, including chemical resistance and thermal stability, and can self-assemble into unique structures. researchgate.netsapub.orgnih.govnih.govrsc.org Incorporating this compound into polymer backbones could lead to new materials with advanced functionalities.

In the realm of chemical biology, the strategic placement of fluorine atoms can enhance the metabolic stability and binding affinity of bioactive molecules. mdpi.com Fluorinated compounds are increasingly being used as chemical probes to study biological systems. nih.govresearchgate.netnih.gov The this compound scaffold could be incorporated into larger molecules to create novel probes for imaging or for studying protein-ligand interactions. The development of sulfonyl fluoride (B91410) chemical probes, for example, has advanced the discovery of modulators for biological targets. acs.orgrsc.org The unique spectroscopic signature of fluorine could also be exploited in ¹⁹F NMR studies of biological systems. nih.gov

The table below outlines potential interdisciplinary applications for this compound.

FieldPotential ApplicationRationale
Materials ScienceLiquid Crystal DisplaysFluorine substitution can tune mesogenic properties.
Materials ScienceFluorinated PolymersEnhanced thermal and chemical stability.
Chemical BiologyBioactive MoleculesImproved metabolic stability and binding affinity.
Chemical BiologyChemical ProbesUnique spectroscopic properties for imaging and assays.

Q & A

Basic: What synthetic routes are recommended for preparing 2,3-difluoro-N-pentylaniline, and how can regioselectivity be ensured?

Methodological Answer:

  • Step 1: Start with 2,3-difluoroaniline as the core aromatic precursor. Introduce the pentyl group via nucleophilic substitution or reductive amination. For regioselectivity, use protective groups (e.g., acetyl) on the amine to direct alkylation to the desired position .
  • Step 2: Optimize reaction conditions (e.g., temperature, solvent polarity) to minimize side products. Polar aprotic solvents like DMF may enhance reaction efficiency.
  • Step 3: Monitor progress using thin-layer chromatography (TLC) or HPLC. Confirm purity via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 19F NMR: Critical for identifying fluorine environments. Fluorine at the 2- and 3-positions will show distinct coupling patterns (e.g., J~8–12 Hz for adjacent F atoms) .
  • 1H NMR: The pentyl chain’s protons will appear as multiplet signals (δ 0.8–1.6 ppm), while aromatic protons may show splitting due to fluorine coupling .
  • Mass Spectrometry (MS): Use high-resolution MS to confirm molecular weight (C11H15F2N; expected m/z ~199.12). Fragmentation patterns can validate structural integrity .

Advanced: How do fluorine atoms at the 2- and 3-positions influence electronic properties and reactivity in N-pentylaniline derivatives?

Methodological Answer:

  • Electronic Effects: Fluorine’s electron-withdrawing nature reduces electron density on the aromatic ring, directing electrophilic substitution to the 4- or 5-position. Computational studies (DFT) can map electrostatic potential surfaces .
  • Reactivity: Fluorine enhances stability against oxidation but may slow down nucleophilic aromatic substitution. Kinetic studies under varying pH and temperature conditions are recommended to quantify these effects .

Advanced: How can contradictions in biological activity data for this compound derivatives be resolved across assay systems?

Methodological Answer:

  • Step 1: Standardize assay conditions (e.g., solvent: DMSO concentration ≤1%, pH 7.4 for physiological relevance).
  • Step 2: Validate compound purity via HPLC (>98%) to rule out impurities as confounding factors .
  • Step 3: Use orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm activity. Cross-reference with computational docking studies to identify binding site discrepancies .

Basic: What are optimal storage conditions for this compound to prevent degradation?

Methodological Answer:

  • Storage: Keep under inert gas (N2 or Ar) at –20°C in amber glass vials to avoid photodegradation and hydrolysis.
  • Stability Monitoring: Perform periodic GC-MS or NMR analysis every 6 months. Look for new peaks (degradants) or shifts in fluorine signals .

Advanced: How can computational methods predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking Studies: Use software like AutoDock Vina to model binding with receptors (e.g., GPCRs or enzymes). Fluorine’s electronegativity may favor hydrogen bonding or hydrophobic interactions .
  • MD Simulations: Run 100-ns simulations in explicit solvent to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints .
  • QSAR Models: Corinate substituent effects (e.g., fluorine position) with bioactivity data to design optimized derivatives .

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